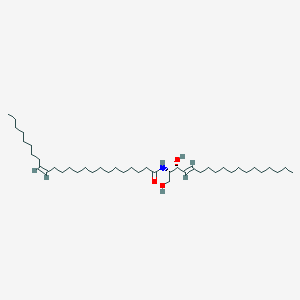
Bis(ethylthio)methane
Overview
Description
Synthesis Analysis
The synthesis of bis(ethylthio)methane and related compounds involves electrophilic substitution reactions, where indoles react with aromatic aldehydes and ketones. This process can be catalyzed by aminosulfonic acid under ultrasound irradiation, offering a practical approach to synthesizing bis(indolyl)methanes, which share a similar synthetic pathway with bis(ethylthio)methane (Li et al., 2006).
Molecular Structure Analysis
The molecular structure of bis(ethylthio)methane can be deduced by examining related compounds, such as bis(iodozincio)methane, which does not form oligomers or aggregates in solution. This suggests a stable monomeric structure that could be similar to the ethylthio derivative (Matsubara et al., 2005).
Chemical Reactions and Properties
Bis(ethylthio)methane's chemical properties can be inferred from reactions involving similar compounds, such as bis(iodozincio)methane's ability to undergo methylenation reactions with carbonyl compounds. This highlights its potential reactivity and usefulness in organic synthesis (Matsubara et al., 2001).
Physical Properties Analysis
The physical properties of bis(ethylthio)methane, including molecular conformations and liquid structure, can be compared to bis(methylthio)methane. Molecular dynamics simulations and diffraction experiments reveal the main conformations and liquid structure, providing insights into the physical behavior of bis(ethylthio)methane (Gereben & Pusztai, 2012).
Chemical Properties Analysis
The chemical properties of bis(ethylthio)methane can be explored through the synthesis and reactions of related compounds, such as bis(benzylthio)methanes. These studies offer insight into the reactivity and potential applications of bis(ethylthio)methane in chemical synthesis (Ang et al., 1977).
Scientific Research Applications
Organometallic Chemistry : A study by Slaney et al. (2012) highlights the use of bis(diethylphosphino)methane as a bridging ligand in synthesizing diiridium, dirhodium, and iridium/rhodium complexes, which are crucial in geminal C–H activation of α-olefins (Slaney et al., 2012).
Organic Synthesis : Bis(iodozincio)methane, when coordinated with tetrahydrothiophene, has been shown to enhance nucleophilicity and stabilize its monomeric structure. This makes it an efficient reagent in organic synthesis, as found by Matsubara et al. (2005) and also in a separate study by the same group in 2001 (Matsubara et al., 2005), (Matsubara et al., 2001).
Catalysis : Silva et al. (1995) identified that complexes of rare earth picrates and rac-bis(ethylsulfinyl)methane show promise as efficient catalysts in producing rare earth-based materials (Silva et al., 1995).
Solar Energy : Poly(bis-3,4-ethylenedioxythiophene methane)s are being explored as novel counter electrodes in dye-sensitized solar cells, showing photo-electron conversion efficiencies between 5-70%, potentially competing with PEDOT, according to Zhang et al. (2018) (Zhang et al., 2018).
Medicinal Chemistry : Bis(indolyl)methanes have shown good antibacterial and anti-inflammatory properties, with compounds 3j, 3i, 3k, and 3g demonstrating higher anti-inflammatory activity than standard diclofenac, as reported by Sarva et al. (2016) (Sarva et al., 2016).
Electronic Devices : Benincori et al. (2003) demonstrated that electrochemically prepared poly(biheteroarylidenemethine) with a small-bandgap value is suitable for use in low-gap electronic devices (Benincori et al., 2003).
Safety and Hazards
Bis(ethylthio)methane may be irritating to the eyes and skin . It is advised to avoid contact with skin and eyes when using. In case of accidental contact, rinse immediately with plenty of water and seek medical advice . It should be used and stored following chemical safety operating procedures and ensure that the operation is carried out in a well-ventilated place . Avoid inhaling its vapor or dust, and take appropriate exhaust or personal protective measures when using it . The compound should be kept away from fire and oxidant during storage to avoid the risk of fire and explosion .
properties
IUPAC Name |
ethylsulfanylmethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDWHKZIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196001 | |
| Record name | Bis(ethylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylthio)methane | |
CAS RN |
4396-19-4 | |
| Record name | 1,1′-[Methylenebis(thio)]bis[ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(ethylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(ethylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(ethylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(ethylthio)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characterization of Bis(ethylthio)methane and its derivative, racemic-bis(ethylsulfinyl)methane?
A1: Bis(ethylthio)methane can be oxidized to form bis(ethylsulfinyl)methane, which exists as a mixture of meso and d,1 diastereomers []. Focusing on the racemic-bis(ethylsulfinyl)methane (rac-besm) diastereomer, researchers have employed several techniques for characterization:
- Elemental Analysis (CHS): This confirms the elemental composition of the compound. []
- High Resolution Mass Spectrometry: This technique provides the precise molecular weight of rac-besm. []
- Spectroscopic Data:
Q2: Can you describe the synthesis and utilization of rac-besm in the context of rare earth elements?
A2: Researchers synthesized a series of compounds with the general formula RE(pic)32rac-besm, where RE represents various rare earth elements (La, Ce, Nd, Eu, Gd, Er, Tm, Yb, Lu, and Y) and pic stands for picrate. [] The synthesis and characterization of these compounds involved:
- Synthesis: Rac-besm was reacted with rare earth picrates to form the desired complexes. []
- Characterization: Several techniques were used to confirm the composition and structure of the synthesized complexes:
- Elemental Analysis (CHNS): Provided the elemental composition of the complexes. []
- Rare Earth Complexometric Titration: EDTA titration was employed to determine the concentration of rare earth ions in the complexes. []
- Conductance Measurements: These measurements provided insights into the electrolytic nature of the complexes. []
- X-ray Powder Diffraction: This technique helped analyze the crystalline structure of the synthesized materials. []
- Spectroscopic Analyses:
Q3: Are there any documented applications of Bis(ethylthio)methane in organic synthesis?
A3: While the provided research doesn't directly focus on Bis(ethylthio)methane's application in organic synthesis, one study mentions its use as a starting material. [] The paper investigates the "Homolytic Addition of Bis(ethylthio)methane to 1-Hexene." [] While the abstract lacks details, the title suggests the exploration of Bis(ethylthio)methane's reactivity in a radical-based addition reaction with an alkene. This hints at the compound's potential utility in organic synthesis, particularly in constructing molecules with specific functional groups. Further research is needed to explore and confirm these potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)





